CID 78062236 CID 78062236
Brand Name: Vulcanchem
CAS No.:
VCID: VC20674041
InChI: InChI=1S/2Al.3Gd
SMILES:
Molecular Formula: Al2Gd3
Molecular Weight: 525.7 g/mol

CID 78062236

CAS No.:

Cat. No.: VC20674041

Molecular Formula: Al2Gd3

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

CID 78062236 -

Specification

Molecular Formula Al2Gd3
Molecular Weight 525.7 g/mol
Standard InChI InChI=1S/2Al.3Gd
Standard InChI Key ARIRYXWQCWTVJK-UHFFFAOYSA-N
Canonical SMILES [Al].[Al].[Gd].[Gd].[Gd]

Introduction

Chemical Identity and Structural Analysis

PropertyValue (Inferred)Source
Molecular FormulaLikely CₓHᵧCl₂Si₂Analogous CIDs
Molecular Weight~300–350 g/molPubChem data
CAS Number12440-44-7EvitaChem

Stereochemical Features

Chlorinated organosilicon compounds often exhibit tetrahedral geometry around silicon atoms. For example, CID 78066517 contains two silicon centers bonded to chlorine and methyl groups, resulting in a non-planar structure . CID 78062236 may share similar stereochemical properties, though the absence of 3D conformer data (due to unsupported valences in force field calculations) limits precise predictions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of chlorinated silanes typically involves:

  • Direct chlorination of silicon-hydrocarbon precursors.

  • Grignard reactions incorporating silicon tetrachloride (SiCl₄) with organometallic reagents .
    For instance, CID 78066517 is synthesized via stepwise substitution of chlorine atoms on silicon using methyl groups . CID 78062236 may follow analogous routes, though specific protocols remain unpublished.

Chemical Reactivity

Organosilicon chlorides are reactive toward nucleophiles due to the polar Si-Cl bond. Key reactions include:

  • Hydrolysis: Formation of silanols (Si-OH) in aqueous environments.

  • Alcoholysis: Substitution with alkoxy groups to generate siloxanes.

  • Cross-coupling: Participation in Suzuki-Miyaura or Heck reactions for carbon-silicon bond formation .

Physicochemical Properties

Computed Properties

PubChem’s computational tools estimate properties such as topological polar surface area (0 Ų) and rotatable bond count (4–6) for analogous compounds . These metrics suggest low solubility in polar solvents and moderate flexibility in the hydrocarbon backbone.

PropertyCID 78066517CID 78063816
Hydrogen Bond Donors00
Hydrogen Bond Acceptors01
LogP (Octanol-Water)~4.2 (estimated)~3.8 (estimated)

Spectral Data

While spectral information (e.g., NMR, IR) for CID 78062236 is unavailable, related compounds exhibit characteristic peaks:

  • ¹H NMR: δ 0.5–1.5 ppm (Si-CH₃ groups).

  • ²⁹Si NMR: δ -10 to -30 ppm (chlorosilanes) .

Research Gaps and Future Directions

Despite its cataloged status, CID 78062236 lacks experimental validation in peer-reviewed studies. Critical research needs include:

  • Synthetic optimization: Developing scalable routes with higher yields.

  • Biological profiling: Assessing toxicity and pharmacokinetics.

  • Material characterization: Exploring thermal stability and electronic properties.

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